tert-Butyl 3-bromo-4,5-dihydropyrrolo[2,3-c]pyrazole-6(1H)-carboxylate

Building Block Purity Reproducibility Suzuki-Miyaura Coupling

Medicinal chemistry teams pursuing kinase inhibitors (CDK7, TGF-βR) frequently encounter bottlenecks when a single intermediate lacks orthogonal protecting group handles, forcing linear synthetic routes that limit library diversity. This 3-bromo, N-Boc-protected dihydropyrrolo[2,3-c]pyrazole solves that problem by providing two sequentially addressable diversification points in one scaffold. • Orthogonal reactivity: the acid-labile Boc group (removable via TFA/DCM) remains intact during Pd-catalyzed cross-coupling at the 3-bromo position, enabling true sequential functionalization without protecting group crossover. • Enhanced coupling kinetics: the C3 bromine undergoes oxidative addition 10²-10³-fold faster than chlorine, permitting mild-condition Suzuki-Miyaura reactions with broad aryl/heteroaryl boronic acid scope. • CNS-compatible physicochemical profile: predicted LogP 2.47 and TPSA 58.22 Ų support brain-penetrant candidate development (e.g., BET bromodomain inhibitors targeting BRD2/BRD4). • Consistent quality: 98% purity minimizes side products in downstream radiolabeling (¹²³I/¹²⁵I exchange) and SAR campaigns.

Molecular Formula C10H14BrN3O2
Molecular Weight 288.14 g/mol
Cat. No. B12985636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-bromo-4,5-dihydropyrrolo[2,3-c]pyrazole-6(1H)-carboxylate
Molecular FormulaC10H14BrN3O2
Molecular Weight288.14 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2=C(NN=C21)Br
InChIInChI=1S/C10H14BrN3O2/c1-10(2,3)16-9(15)14-5-4-6-7(11)12-13-8(6)14/h4-5H2,1-3H3,(H,12,13)
InChIKeyDIAAZBNZVYRVRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-bromo-4,5-dihydropyrrolo[2,3-c]pyrazole-6(1H)-carboxylate: A Key Building Block for Kinase-Targeted Library Synthesis


This compound is a brominated, N-Boc-protected dihydropyrrolo[2,3-c]pyrazole derivative (C10H14BrN3O2, MW 288.14 g/mol) that serves as a privileged scaffold in kinase inhibitor discovery programs targeting CDK7 and TGF-β receptor kinases [1]. The presence of a bromine atom at the 3-position and a tert-butyl carbamate protecting group on the 6-position nitrogen provides orthogonal synthetic handles for sequential diversification via palladium-catalyzed cross-coupling and subsequent deprotection .

Why Generic Substitution of Dihydropyrrolopyrazole Building Blocks Fails in Lead Optimization


Although the dihydropyrrolo[2,3-c]pyrazole core is shared across multiple kinase inhibitor chemotypes, the specific combination of a 3-bromo substituent and an N-Boc protecting group cannot be arbitrarily interchanged with other halogen or protecting group combinations without altering both the synthetic trajectory and the physicochemical properties of downstream analogs [1]. The bromine atom exhibits significantly enhanced reactivity in palladium-catalyzed oxidative addition compared to chlorine, directly impacting coupling efficiency and permissible substrate scope [2]. Furthermore, the acid-labile Boc group enables orthogonal deprotection strategies that are incompatible with benzyl or acetyl protecting groups, making this specific intermediate uniquely suited for sequential functionalization in lead optimization campaigns.

Product-Specific Quantitative Evidence Guide for tert-Butyl 3-bromo-4,5-dihydropyrrolo[2,3-c]pyrazole-6(1H)-carboxylate


Purity ≥98% Ensures Reproducible Cross-Coupling Yields

The target compound is supplied at a purity of 98% as confirmed by HPLC, which exceeds the 95% purity typical of many commercially available halogenated heterocyclic building blocks . This 3-percentage-point higher purity reduces the likelihood of side reactions originating from unknown impurities, thereby improving the reproducibility of downstream palladium-catalyzed cross-coupling reactions.

Building Block Purity Reproducibility Suzuki-Miyaura Coupling

Predicted Drug-Like Physicochemical Properties Favorable for CNS Penetration

The target compound exhibits a calculated LogP of 2.47 and a topological polar surface area (TPSA) of 58.22 Ų . Both values fall within the optimal ranges established for CNS-penetrant drug candidates: LogP between 1 and 3, and TPSA below 60–70 Ų [1]. By comparison, many unsubstituted pyrazole building blocks possess lower LogP values (<1.5), potentially limiting their utility in CNS-targeted programs.

LogP TPSA CNS Drug Design Physicochemical Properties

Bromine Substituent Enhances Palladium-Catalyzed Coupling Efficiency Over Chlorine Analogs

In palladium(0)-catalyzed Suzuki-Miyaura coupling, aryl bromides undergo oxidative addition 10²–10³ times faster than the corresponding aryl chlorides under standard conditions (e.g., Pd(PPh₃)₄, K₂CO₃, toluene/water, 80°C) [1]. This intrinsic reactivity difference directly translates to higher yields and shorter reaction times when using the 3-bromo derivative rather than a 3-chloro analog for diversification of the dihydropyrrolopyrazole scaffold.

Suzuki-Miyaura Coupling Oxidative Addition Halogen Reactivity Cross-Coupling

Best Research and Industrial Application Scenarios for tert-Butyl 3-bromo-4,5-dihydropyrrolo[2,3-c]pyrazole-6(1H)-carboxylate


Synthesis of CDK7 Inhibitor Libraries via Suzuki-Miyaura Diversification

The 3-bromo substituent enables efficient Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids to generate diverse CDK7-targeted compound libraries [1]. The high reactivity of the bromine center (10²–10³-fold faster oxidative addition than chlorine) permits rapid analog generation under mild conditions, while the Boc group remains intact for subsequent deprotection and further functionalization [2].

Fragment-Based Drug Discovery for Bromodomain-Containing Proteins

The dihydropyrrolopyrazole scaffold, when elaborated from this key bromo intermediate, has demonstrated binding affinity for bromodomain proteins (BRD2, BRD4) [1]. The compound's predicted CNS-favorable physicochemical profile (LogP 2.47, TPSA 58.22 Ų) makes it a suitable starting point for developing brain-penetrant BET bromodomain inhibitors .

Radiolabeling via Halogen Exchange for Pharmacokinetic Studies

The bromine atom at the 3-position can be exchanged for radioactive iodine (¹²³I, ¹²⁵I) via copper-catalyzed halogen exchange or palladium-mediated stannylation/iododestannylation sequences, enabling the synthesis of radiolabeled tracers for in vivo pharmacokinetic and target engagement studies. The high purity (98%) of the starting material minimizes radiochemical impurities that could confound biodistribution data .

Orthogonal Deprotection for Solid-Phase Peptide/Peptidomimetic Synthesis

The acid-labile Boc protecting group on the pyrazole nitrogen can be removed under mild acidic conditions (e.g., TFA/DCM) without affecting the bromine substituent, allowing selective on-resin or solution-phase deprotection during the synthesis of peptidomimetic conjugates. This orthogonal reactivity is critical for constructing bifunctional molecules where both the pyrazole NH and the bromine handle are sequentially derivatized [2].

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